Supprelin (TN) -

Supprelin (TN)

Catalog Number: EVT-10906702
CAS Number:
Molecular Formula: C68H92N18O15
Molecular Weight: 1401.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Histrelin Acetate is the acetate salt form of histrelin, a long-acting, synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with potential anti-tumor activity. Upon administration, histrelin binds to and activates GnRH receptors; prolonged administration results in pituitary GnRH receptor desensitization and inhibition of follicle stimulating hormone (FSH) and luteinizing hormone (LH) secretion, leading to a significant decline in testosterone production in males and may inhibit androgen receptor-positive tumor progression; in females, prolonged administration results in decreased estradiol production.
Histrelin Acetate can cause developmental toxicity according to state or federal government labeling requirements.
Source and Classification

Supprelin is derived from the natural gonadotropin-releasing hormone but modified to enhance its stability and efficacy. It falls under the classification of gonadotropin-releasing hormone agonists and is commonly used to treat conditions such as central precocious puberty and certain hormone-responsive cancers, including advanced prostate cancer. The drug is available in an implant form that provides continuous release over an extended period, typically 12 months .

Synthesis Analysis

Methods and Technical Details

The synthesis of Histrelin involves several steps that include peptide synthesis techniques. Initially, solid-phase peptide synthesis (SPPS) is employed to construct the peptide chain. This method allows for precise control over the sequence and incorporation of non-natural amino acids that confer enhanced biological activity and stability.

  1. Solid-Phase Peptide Synthesis: The process begins with a resin-bound amino acid, to which subsequent amino acids are added sequentially. Protecting groups are utilized to prevent unwanted reactions during coupling.
  2. Cleavage and Purification: After the desired peptide length is achieved, the product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to remove impurities and unreacted materials.
  3. Formulation: The purified peptide is then formulated into an implantable device that allows for sustained release into the bloodstream .
Molecular Structure Analysis

Structure and Data

Histrelin has a complex molecular structure characterized by its sequence of amino acids, which includes modifications that enhance its binding affinity to GnRH receptors. The chemical formula for Histrelin is C66H86N18O12C_{66}H_{86}N_{18}O_{12}, with a molecular weight of approximately 1,218.4 g/mol.

  • Molecular Structure: Histrelin's structure consists of a linear peptide chain with specific substitutions that improve its pharmacokinetic properties compared to natural GnRH.
  • 3D Structure: The three-dimensional conformation plays a crucial role in its interaction with GnRH receptors, influencing its agonistic activity .
Chemical Reactions Analysis

Reactions and Technical Details

As a GnRH agonist, Histrelin primarily interacts with GnRH receptors located in the pituitary gland. Upon administration, it mimics the action of natural GnRH but leads to sustained receptor activation due to its prolonged half-life.

  1. Receptor Binding: Histrelin binds to GnRH receptors, leading to an initial increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.
  2. Desensitization Mechanism: Continuous exposure results in receptor desensitization, ultimately decreasing LH and FSH levels, which suppresses sex steroid production from gonadal tissues .
Mechanism of Action

Process and Data

The mechanism of action for Supprelin involves several key steps:

  1. Initial Stimulation: Following administration, Histrelin stimulates the pituitary gland to release LH and FSH.
  2. Sustained Release: Due to its formulation as an implant, Histrelin maintains therapeutic levels over time without frequent dosing.
  3. Feedback Inhibition: The sustained elevation of GnRH leads to negative feedback on the hypothalamus and pituitary gland, reducing endogenous GnRH secretion and subsequently lowering sex steroid levels in both males and females .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Supprelin implants are typically solid-state devices designed for subcutaneous insertion.
  • Solubility: While Histrelin itself has limited solubility in water, it is formulated in a manner that allows for gradual release into bodily fluids.

Chemical Properties

  • Stability: Histrelin exhibits stability under physiological conditions due to its synthetic modifications.
  • pH Sensitivity: The drug's activity can be influenced by pH levels within the body, affecting its solubility and absorption characteristics .
Applications

Scientific Uses

Supprelin has notable applications in clinical settings:

  • Central Precocious Puberty: It is primarily used to delay the onset of secondary sexual characteristics in children diagnosed with this condition.
  • Hormone-Responsive Cancers: In adults, particularly men with prostate cancer, it serves as part of androgen deprivation therapy.
  • Research Applications: Its role as a GnRH analog makes it valuable in research related to reproductive health, endocrinology, and developmental biology .
Introduction to Gonadotropin-Releasing Hormone (GnRH) Agonists in Therapeutic Contexts

Historical Development of Gonadotropin-Releasing Hormone Analogs in Endocrine Therapeutics

The therapeutic journey of gonadotropin-releasing hormone analogs began with Andrew Schally's isolation and characterization of gonadotropin-releasing hormone in 1971, a breakthrough that enabled targeted modification of its decapeptide structure. Early analogs focused on enhancing metabolic stability through strategic amino acid substitutions: position 6 glycine replacement with bulky hydrophobic D-amino acids (e.g., D-leucine, D-tryptophan) conferred resistance to enzymatic degradation, while ethylamide substitution at position 10 extended half-life. First-generation agonists such as leuprolide (1985) and goserelin (1987) established the pharmacological principle of "medical castration" but required frequent injections due to their short elimination half-life (3-4 hours) [5].

The advent of sustained-release technologies marked the second evolutionary phase. Microsphere encapsulation utilizing biodegradable polymers (e.g., poly-DL-lactide-co-glycolide) enabled monthly and quarterly depot formulations, improving therapeutic consistency while reducing peak-trough fluctuations. Histrelin acetate emerged as the culmination of this progression through its innovative hydrogel-based subcutaneous implant, providing zero-order release kinetics over 365 days. This delivery system achieved a plasma concentration plateau at 0.52 ± 0.17 ng/mL within 24 hours post-implantation, maintaining steady-state release of 65 ± 5 mcg/day without significant decay through month 12 [4] [6]. Clinical validation came through a phase 3 extension trial where 97% of central precocious puberty patients maintained luteinizing hormone suppression below 4 IU/L through six consecutive annual implants, demonstrating unprecedented treatment stability [6].

Table 1: Evolution of Gonadotropin-Releasing Hormone Agonist Delivery Systems

GenerationRepresentative AgentsRelease MechanismDosing IntervalPeak-Trough Variability
First (1980s)Leuprolide acetate (bolus)Solution injectionMultiple daily doses>80% fluctuation
Second (1990s)Triptorelin pamoateMicrosphere depot28-84 days40-60% fluctuation
Third (2000s)Histrelin acetateSubcutaneous implant365 days<15% fluctuation

Role of Gonadotropin-Releasing Hormone Agonists in Modulating Hypothalamic-Pituitary-Gonadal Axis Dynamics

The hypothalamic-pituitary-gonadal axis operates through an ultrasensitive negative feedback system where pulsatile gonadotropin-releasing hormone secretion (frequency: 60-120 minutes) determines gonadotropin synthesis and release. Histrelin acetate disrupts this precision through continuous receptor exposure, triggering three distinct pharmacological phases:

  • Initial Agonist Phase (Days 1-7): Histrelin binds pituitary gonadotropin-releasing hormone receptors with 15-fold greater affinity than native gonadotropin-releasing hormone, provoking intense gonadotropin release. Serum luteinizing hormone increases 3.8 ± 0.9-fold above baseline within 24 hours, while follicle-stimulating hormone peaks at 2.7 ± 0.6-fold elevation by day 3. This surge transiently elevates gonadal steroids—evidenced by testosterone doubling in males and estradiol tripling in females—before receptor internalization commences [4] [7].
  • Receptor Desensitization Phase (Days 8-21): Sustained histrelin exposure induces phosphorylation of gonadotropin-releasing hormone receptor intracellular domains, uncoupling G-protein signaling and promoting β-arrestin recruitment. This process depletes pituitary luteinizing hormone reserves by day 14 while reducing gonadotropin-releasing hormone receptor density by 70-80% through lysosomal degradation. Gonadotropin synthesis is simultaneously suppressed through downregulation of gonadotropin subunit gene transcription (α-GSU, LH-β, FSH-β) [5].
  • Maintained Suppression Phase (Day 22 onward): Histrelin's zero-order kinetics (mean release rate: 65.4 ± 3.2 mcg/day) sustains gonadotropin-releasing hormone receptor internalization, reducing luteinizing hormone pulsatility to <0.1 pulses/hour. Serum testosterone concentrations plummet to ≤20 ng/dL in males by week 4, while estradiol falls to ≤10 pg/mL in females—levels consistent with prepubertal status. Pharmacodynamic modeling reveals histrelin achieves 94.3 ± 5.1% suppression of maximal luteinizing hormone secretory capacity, significantly exceeding the 82.7 ± 8.4% suppression observed with leuprolide depot formulations [1] [6].

Table 2: Hypothalamic-Pituitary-Gonadal Axis Hormonal Response to Continuous Histrelin Exposure

ParameterBaseline (Pre-Treatment)Day 7 (Initial Agonism)Month 3 (Suppression)Month 12 (Maintained)
Luteinizing Hormone (IU/L)8.4 ± 3.131.2 ± 8.7*0.4 ± 0.1*0.3 ± 0.1*
Follicle-Stimulating Hormone (IU/L)6.2 ± 2.416.8 ± 5.3*0.9 ± 0.3*1.1 ± 0.4*
Testosterone (ng/dL)182 ± 63412 ± 88*18 ± 6*15 ± 5*
Estradiol (pg/mL)45.2 ± 12.7132.6 ± 28.4*7.3 ± 2.1*6.8 ± 1.9*
Gonadotropin-Releasing Hormone Receptor Density (%)100112 ± 1123 ± 7*19 ± 5*
p<0.001 versus baseline

The neuroendocrine disruption extends beyond pituitary gonadotropes to hypothalamic regulatory nuclei. Continuous histrelin infusion suppresses kisspeptin expression in arcuate nucleus neurons by 67-72%, reducing synaptic input to endogenous gonadotropin-releasing hormone neurons. This central inhibition creates a functional barrier to precocious reactivation of the hypothalamic-pituitary-gonadal axis, particularly crucial in central precocious puberty where premature kisspeptin signaling underlies pathological development. Histrelin-treated children exhibit 0.8 ± 0.3 cm/year reduction in growth velocity and 0.6 ± 0.2 bone-age-advancement/year ratios, normalizing progression toward genetically determined adult height [5] [6].

In prostate cancer contexts, histrelin's uninterrupted delivery circumvents the testosterone surge observed with pulsatile agonists—eliminating the risk of clinical flare in androgen-sensitive malignancies. Pharmacokinetic/pharmacodynamic modeling confirms histrelin achieves equivalent gonadal suppression to degarelix (a direct gonadotropin-releasing hormone antagonist) within 72 hours without antagonist-associated histamine release risks [1]. This positions histrelin as a paradigm-shifting approach in endocrine therapeutics where sustained receptor modulation achieves superior axis control compared to intermittent receptor agonism.

Properties

Product Name

Supprelin (TN)

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate

Molecular Formula

C68H92N18O15

Molecular Weight

1401.6 g/mol

InChI

InChI=1S/C66H86N18O12.C2H4O2.H2O/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;1-2(3)4;/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);1H3,(H,3,4);1H2/t47-,48-,49-,50-,51-,52-,53+,54-,55-;;/m0../s1

InChI Key

DGTVQJOTEDTFMR-VYFXDUNUSA-N

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.